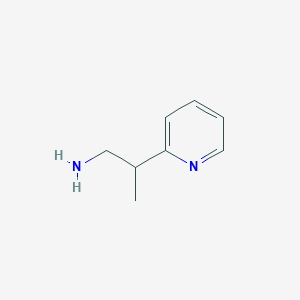

2-(Pyridin-2-yl)propan-1-amine

Overview

Description

2-(Pyridin-2-yl)propan-1-amine is a chemical compound that serves as a functional unit in various chemical reactions and has potential applications in medicinal chemistry. It is structurally related to several compounds discussed in the provided papers, which include derivatives and complexes that exhibit interesting chemical and physical properties, as well as biological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a novel synthetic route was developed for a compound with a similar structure, which involved a dynamic process due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy . Another study reported the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, which is a practical method for synthesizing various substituted imidazo[1,2-a]pyridines . Additionally, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation resulted in a tetradentate ligand that could complex with cadmium(II) .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and single-crystal X-ray diffraction. For example, the structure of a ligand synthesized from pyridin-2-yl and pyrazol-5-amine was reported to display crystallographic symmetry and undergo a single crystal-to-crystal phase transition upon complexation with ZnCl2 . Another study provided structural details of a synthesized compound through elemental analyses, NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network formed by C-H...π and N-H...π-facial hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of pyridin-2-yl-containing compounds has been investigated, showing that they can participate in various chemical reactions. For instance, 2-(pyridin-2-yl)aniline was found to be an effective directing group for the β-C(sp2)-H bond amination mediated by cupric acetate, allowing for the amination of benzamide derivatives with good functional group tolerance . Another study described a Lewis acid-promoted cascade reaction involving a primary amine, 2-butynedioate, and propargylic alcohol, leading to the formation of 1,2-dihydropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2-yl derivatives have been characterized in several studies. For example, the fluorescent properties of a 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were examined, showing an increase in emission intensity and a bathochromic shift in the emission maximum from solution to the solid state . The phase behavior of these compounds was also studied, with one compound displaying supercooling behavior .

Scientific Research Applications

Complexation with Metals

2-(Pyridin-2-yl)propan-1-amine shows notable potential in complexation with various metals. For instance, it has been used to form complexes with Cadmium(II), as explored in a study by Hakimi et al. (2013). They found that the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions forms a complex molecule with cadmium, exhibiting a distorted octahedral geometry in its crystal structure (Hakimi et al., 2013).

Catalyst in Methoxycarbonylation of Olefins

Zulu et al. (2020) researched the use of this compound in forming Palladium(II) complexes, which acted as catalysts for the methoxycarbonylation of higher olefins. The study highlighted the influence of complex structure and olefin chain length on the catalytic behavior, offering insights into the versatility and applicability of this compound in catalyst synthesis (Zulu et al., 2020).

In DNA Cleavage Studies

The compound has been implicated in DNA cleavage studies as well. Babu et al. (2017) synthesized a series of metal complexes using ligands including this compound. These complexes exhibited significant nuclease activity in the presence of H2O2, indicating its potential in DNA cleavage applications (Babu et al., 2017).

Asymmetric Reductive Amination

Yamada et al. (2021) reported the use of this compound in the asymmetric reductive amination of various ketone substrates. This process allowed for the creation of chiral primary amines with high enantioselectivity, demonstrating the compound's utility in stereoselective chemical synthesis (Yamada et al., 2021).

Synthesis of Heterocyclic Derivatives

A study by Veltri et al. (2020) utilized a carbonylation reaction involving N-Boc-(prop-2-yn-1-yl)pyridin-2-amines, a derivative of this compound, to create important fused heterocyclic derivatives. These derivatives are known to influence the central nervous system by enhancing GABA activity, indicating potential pharmaceutical applications (Veltri et al., 2020).

Formation of Transition Metal Complexes

Schmidt et al. (2011) explored the formation of first-row transition metal complexes using a derivative of this compound. These complexes showed diverse coordination geometries and potential applications in various catalytic and bioactive compounds (Schmidt et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that pyridine derivatives, such as n-(pyridin-2-yl)amides, have been used in the design of privileged structures in medicinal chemistry . These compounds exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-(Pyridin-2-yl)propan-1-amine might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that pyrimidine derivatives, which can be synthesized from this compound, have been found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that this compound might affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound has a boiling point of 2127±150 °C (Predicted), a density of 09800 g/mL at 25℃, and a pKa of 940±050 (Predicted) . These properties might impact the bioavailability of the compound.

Result of Action

It’s known that compounds synthesized from this compound effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that this compound might have similar effects.

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature might influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

It has been used as a directing group for the hydroxylation of arenes through copper-mediated C-H activation . This suggests that it may interact with copper ions and potentially other biomolecules involved in C-H activation reactions.

Molecular Mechanism

It has been used as a directing group for the hydroxylation of arenes through copper-mediated C-H activation . This suggests that it may bind to copper ions and facilitate the activation of C-H bonds.

properties

IUPAC Name |

2-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXKHJBYRJBEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851670-39-8 | |

| Record name | 2-(pyridin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)